methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate
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Overview
Description
Methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine and fluorine atoms attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of methyl 2-fluorobenzoate followed by the introduction of a bromomethyl group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, with the reactions carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromine atoms or to modify the ester group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzoate, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
Methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative that can interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Methyl 5-bromo-4-fluorobenzoate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 4-(bromomethyl)-2-fluorobenzoate:
Methyl 5-bromo-2-fluorobenzoate: Lacks the bromomethyl group, limiting its use in certain synthetic applications.
Uniqueness: Methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate is unique due to the presence of both bromine and bromomethyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the development of complex organic molecules with specific properties.
Properties
CAS No. |
1823369-30-7 |
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Molecular Formula |
C9H7Br2FO2 |
Molecular Weight |
325.96 g/mol |
IUPAC Name |
methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9(13)6-3-7(11)5(4-10)2-8(6)12/h2-3H,4H2,1H3 |
InChI Key |
OEZJLPRXYNPFHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)Br)CBr)F |
Purity |
95 |
Origin of Product |
United States |
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